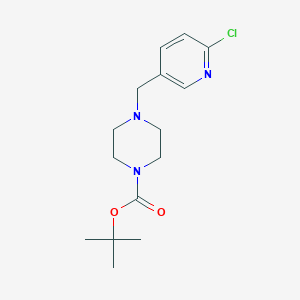
tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol, which is stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of this compound can be evaluated using X-ray diffraction (XRD) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 297.78 . It is a solid at room temperature with a melting point of 118 - 119°C .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its tert-butyl group is often used as a protecting group for amines, which can be deprotected under acidic conditions . This feature is crucial in multi-step synthetic routes where selective reactivity is required.
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of potential pharmacological agents. The piperazine moiety is a common feature in many drug molecules, and the presence of the 6-chloropyridinyl group offers a handle for further functionalization . This compound could be a precursor for molecules targeting central nervous system disorders or cardiovascular diseases.
Environmental Science
Lastly, in environmental science, derivatives of this compound could be explored for their ability to bind to pollutants or heavy metals, aiding in the development of new methods for water purification or soil remediation.
Each application mentioned leverages the unique chemical structure of tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate to fulfill specific roles in scientific research and industry. The versatility of this compound makes it a valuable asset in various fields of study and application .
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It has a molecular weight of 278.35, a density of 1.182, and a boiling point of approximately 454.1°C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action of “tert-Butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate” may be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
Propriétés
IUPAC Name |
tert-butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBMSDJJXPARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671799 | |
| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939986-35-3 | |
| Record name | tert-Butyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

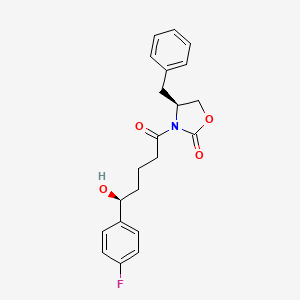
![5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B1390972.png)
![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
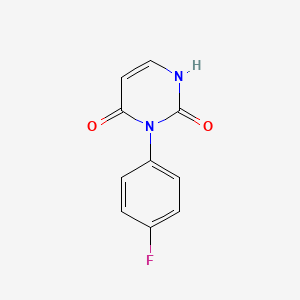
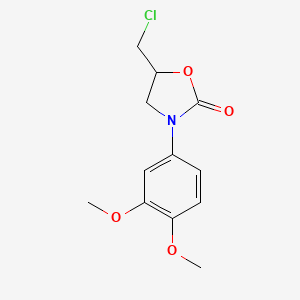
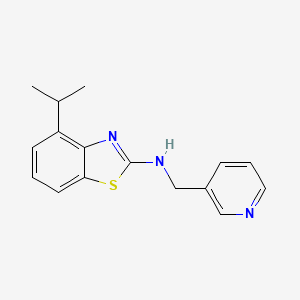

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)
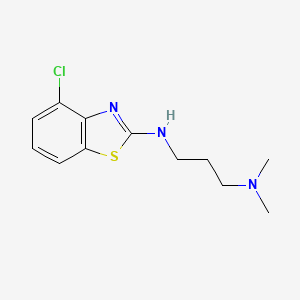
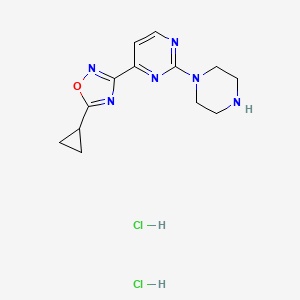
![Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1390986.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)